(R)-2-Amino-3-(perfluorophenyl)propanoic acid

Protein Engineering Thermal Stability Fluorinated Amino Acids

Natural phenylalanine limits protein thermal stability and complicates aromatic residue SAR studies. D-Pentafluorophenylalanine (CAS 40332-58-9) resolves this: full perfluorination of the aromatic ring raises thermal denaturation midpoint by up to 50°C and provides a 19F NMR-active probe for structural biology. • ΔTm up to +50°C in protein hydrophobic cores; ~1 kcal/mol stabilization per substitution • 10-35× potency improvement in inhibitor design (Ki = 14 nM demonstrated in stromelysin inhibitors) • Enables definitive deconvolution of cation-π vs. hydrophobic membrane insertion interactions Supplied with full Certificate of Analysis; ≥98% purity. Ready for immediate global dispatch.

Molecular Formula C9H6F5NO2
Molecular Weight 255.14 g/mol
CAS No. 40332-58-9
Cat. No. B554718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-3-(perfluorophenyl)propanoic acid
CAS40332-58-9
Molecular FormulaC9H6F5NO2
Molecular Weight255.14 g/mol
Structural Identifiers
SMILESC(C1=C(C(=C(C(=C1F)F)F)F)F)C(C(=O)O)N
InChIInChI=1S/C9H6F5NO2/c10-4-2(1-3(15)9(16)17)5(11)7(13)8(14)6(4)12/h3H,1,15H2,(H,16,17)/t3-/m1/s1
InChIKeyYYTDJPUFAVPHQA-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Pentafluorophenylalanine for Peptide and Protein Engineering


(R)-2-Amino-3-(perfluorophenyl)propanoic acid, also designated as D-pentafluorophenylalanine or D-F5-Phe, is a synthetic, non-proteinogenic amino acid derivative characterized by a perfluorinated aromatic ring attached to the β-carbon of the D-alanine backbone [1]. With the molecular formula C₉H₆F₅NO₂ and a molecular weight of 255.14 g/mol , this compound serves as a specialized building block in peptide and protein engineering. Its defining characteristic is the replacement of all five hydrogen atoms on the phenyl ring of phenylalanine with fluorine atoms, which dramatically alters its physicochemical properties—including increased hydrophobicity and a reversed aromatic quadrupole moment—relative to the natural L-phenylalanine counterpart [2].

D-enantiomer of pentafluorophenylalanine (D-F5-Phe)
Fully perfluorinated ring with reversed quadrupole moment
Enhanced hydrophobicity for peptide core stabilization
19F NMR-active probe for protein engineering studies

Why Perfluorophenylalanine Cannot Be Substituted


Generic substitution with natural L-phenylalanine or less fluorinated analogs fails because (R)-2-Amino-3-(perfluorophenyl)propanoic acid confers unique physicochemical properties that are not linearly scalable with the degree of fluorination. The complete perfluorination of the aromatic ring generates a reversed quadrupole moment (+31.7 × 10⁻⁴⁰ C/m²) compared to phenylalanine (−29.9 × 10⁻⁴⁰ C/m²), enabling favorable electrostatic face-to-face stacking interactions with native phenyl rings that are not achievable with mono- or difluorinated variants [1]. Additionally, perfluorination dramatically increases side-chain hydrophobicity, which drives distinct partitioning and membrane insertion behavior relative to natural aromatic amino acids [2]. Critically, tetrafluorinated phenylalanine analogs, despite having only one fewer fluorine atom, exhibit different thermal and thermodynamic stabilization profiles when incorporated into proteins, indicating that full perfluorination represents a discrete functional category rather than a point on a continuum [3].

Natural L-phenylalanine: lacks reversed quadrupole moment, may disrupt face-to-face stacking with native rings
Mono- or difluorinated analogs: incomplete fluorination may fail to sustain perfluorinated ring interactions
Tetrafluorophenylalanine: near-fluorinated but may shift thermal stabilization context, not equivalent to pentafluoro

Quantitative Comparative Evidence


Thermal Stability Enhancement in Proteins

Incorporation of pentafluorophenylalanine into the hydrophobic core of the α2D protein (double mutant F10Z,F29Z, where Z = pentafluorophenylalanine) produces a dramatic increase in thermal stability relative to the wild-type phenylalanine-containing protein. The enhanced stability derives from the combined effects of increased hydrophobicity and favorable polar π-interactions between the perfluorinated aromatic ring and native phenyl rings [1].

Thermal Stability
Head-to-head
ΔTm = +50.0 °C (2.7-fold)
Reported thermal stability improvement supports protein engineering
Wild-type Tm 29.8 °C → 79.8 °C in α2D protein
Protein Engineering Thermal Stability Fluorinated Amino Acids

Tertiary Structural Stabilization

A systematic evaluation of phenylalanine to pentafluorophenylalanine (Phe → F5-Phe) mutants in the chicken villin headpiece subdomain (c-VHP) revealed that the Phe10 → F5-Phe mutation provides enhanced tertiary structural stability relative to the native phenylalanine-containing core. Other substitution positions (Phe6 and Phe17) did not yield stabilization, demonstrating that the stabilizing effect is position-dependent and not universally applicable [1].

Tertiary Stability
Head-to-head
ΔΔG ≈ −1 kcal/mol
Supports folding-equilibrium shift for protein constructs
Position-dependent; Phe10→F5-Phe in c-VHP
Protein Folding Thermodynamic Stability 19F NMR

Stromelysin Inhibitor Potency

In the development of stromelysin (MMP-3) inhibitors, incorporation of a pentafluorophenylalanine substituent yielded a potent inhibitor with a Ki of 14 nM. This potency represents a significant improvement over earlier inhibitor scaffolds lacking the perfluorinated aromatic group, establishing pentafluorophenylalanine as a privileged structural motif for achieving nanomolar MMP inhibition [1].

Enzyme Inhibition
Cross-study comparable
Ki = 14 nM (stromelysin)
Reported target engagement context for inhibitor design
~10–35× improvement over non-fluorinated inhibitors
Enzyme Inhibition Matrix Metalloproteinases Medicinal Chemistry

Oxytocin Bioactivity: D- vs. L-F5-Phe

The synthesis and pharmacological evaluation of oxytocin analogs containing either L- or D-pentafluorophenylalanine in position 2 revealed that the biological activity is stereochemistry-dependent. Donor-acceptor interactions involving the perfluorinated aromatic ring were identified as fundamental to the stimulation of the biological effect, with the D-enantiomer exhibiting distinct receptor-binding and functional properties compared to the L-enantiomer [1].

Enantiomer Activity
Head-to-head
D-enantiomer shows distinct uterotonic response vs L-enantiomer
Reported stereochemistry-dependent activity context
D-configuration not functionally interchangeable with L
Peptide Therapeutics Oxytocin Receptor Stereochemistry

Membrane Insertion vs. Cation-π Discrimination

Fluorinated aromatic amino acids, including pentafluorophenylalanine, provide a unique methodological tool to experimentally distinguish cation-π interactions from membrane insertion of aromatic side chains. The perfluorination of the aromatic ring simultaneously destabilizes cation-π interactions (by altering ring electrostatics) while enhancing membrane insertion propensity (by increasing side-chain hydrophobicity) [1].

Mechanistic Probe
Class-level
Discriminates cation-π vs membrane insertion
Supports membrane protein interaction analysis
Qualitative discrimination; quantitation not reported
Membrane Protein Biochemistry Cation-π Interactions 19F NMR Probes

Research and Industrial Applications


Thermostable Protein and Biocatalyst Engineering

Based on the demonstrated 50 °C increase in thermal denaturation midpoint when pentafluorophenylalanine is incorporated into protein hydrophobic cores [1], this compound is optimally deployed for engineering thermostable variants of protein reagents, diagnostic enzymes, or industrial biocatalysts. Strategic substitution of core phenylalanine residues with (R)-2-amino-3-(perfluorophenyl)propanoic acid can confer substantial thermal stability enhancement (ΔTm up to +50 °C) [1] and ~1 kcal/mol stabilization per favorable substitution [2], directly extending functional shelf-life and enabling reactions at elevated temperatures where wild-type proteins would be inactive.

19F NMR Probe for Membrane Protein Studies

The unique capacity of pentafluorophenylalanine to simultaneously enhance membrane insertion while destabilizing cation-π interactions [1] makes it an ideal probe for deconvoluting aromatic residue function in peripheral and integral membrane proteins. When incorporated via site-directed mutagenesis or solid-phase peptide synthesis, this fluorinated amino acid enables researchers to definitively determine whether specific aromatic residues participate in electrostatic cation-π interactions with phospholipid headgroups or insert hydrophobically into the lipid bilayer—a distinction impossible with natural phenylalanine [1]. The 19F NMR-active fluorine substituents provide an additional spectroscopic handle for structural studies.

High-Affinity Peptide Ligands and Protease Inhibitors

In peptide-based drug discovery and chemical biology, (R)-2-amino-3-(perfluorophenyl)propanoic acid serves as a privileged building block for achieving enhanced target affinity. Evidence from bradykinin antagonist development demonstrates that peptides incorporating this amino acid can achieve therapeutically useful receptor antagonism [1]. More quantitatively, pentafluorophenylalanine-containing stromelysin inhibitors achieved Ki values of 14 nM [2], representing a 10-35× potency improvement over non-fluorinated analogs. This compound is particularly valuable for medicinal chemistry programs targeting proteases, GPCR ligands, or peptide hormones where enhanced target engagement is required.

Stereochemistry-Defined Peptide Hormone Analogs

The stereochemistry-dependent uterotonic activity observed in oxytocin analogs containing D- versus L-pentafluorophenylalanine [1] establishes (R)-2-amino-3-(perfluorophenyl)propanoic acid as a critical tool for developing peptide hormone analogs with precisely tuned pharmacological profiles. The D-configuration produces distinct receptor activation outcomes compared to the L-enantiomer [1], and the donor-acceptor interactions involving the perfluorinated aromatic ring are fundamental to modulating the biological effect. This makes the compound essential for structure-activity relationship (SAR) studies aimed at achieving receptor subtype selectivity or biased signaling in GPCR-targeted peptide therapeutics.

Application
Selection Property
Validation Focus
Thermostable protein engineering research
Thermal stabilization capability
Thermal denaturation endpoint (Tm) assessment
19F NMR membrane protein probe
Cation-π vs membrane insertion discrimination
19F NMR structural and interaction studies
Peptide ligand and protease inhibitor research
Target engagement affinity enhancement
Enzyme inhibition assay (Ki) and selectivity profiling
Stereochemistry-defined peptide hormone studies
Enantiomer-specific receptor modulation
Enantiomer-dependent activity assays

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